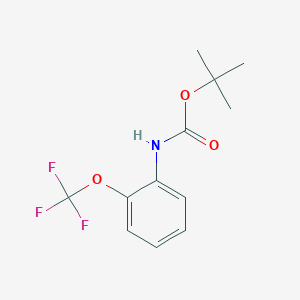

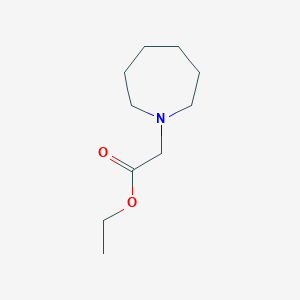

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate is a compound that is not directly described in the provided papers. However, the papers do discuss various tert-butyl carbamates and their synthesis, properties, and applications in organic chemistry. These compounds are generally used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, due to their protective group properties and steric bulk 10.

Synthesis Analysis

The synthesis of tert-butyl carbamates involves various strategies, including enantioselective synthesis , enzymatic kinetic resolution , and reactions with organometallics . For example, an iodolactamization step is key in the enantioselective synthesis of a related tert-butyl carbamate . Enzymatic processes, such as those catalyzed by Candida antarctica lipase B, have been employed for the resolution of tert-butyl carbamates, leading to optically pure enantiomers . Additionally, tert-butyl carbamates can be prepared from aldehydes using sodium benzenesulfinate and formic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational methods. For instance, vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate to determine its geometric parameters and vibrational frequencies . The molecular orbital energies, such as HOMO and LUMO, can also be calculated to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common, allowing for the modification of the benzene ring and the introduction of various functional groups . The tert-butyloxycarbonylazo group, in particular, facilitates the generation of aryl radicals, enabling reactions such as oxygenation, halogenation, and coupling . Chemoselective N-deprotection under phase transfer catalysis (PTC) conditions is another reaction that can be used to synthesize tert-butyl amino carboxylates from tert-butyl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-trifluoromethylcarbamate has been characterized by its short N-CF3 bond and the planarity of certain molecular sections, which affect its reactivity and hydrogen bonding capabilities . The stability of tert-butyl carbamates towards hydrolysis is also a notable property, as demonstrated by tert-butylpentafluorophenylmethylchlorosilane, which forms hydrolytically stable derivatives suitable for gas chromatography .

科学的研究の応用

Enzymatic Kinetic Resolution :Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, has been used in enzymatic kinetic resolution. This process, involving lipase-catalyzed transesterification, leads to optically pure enantiomers. The enzyme Candida antarctica lipase B (CAL-B) demonstrates excellent enantioselectivity, crucial for synthesizing chiral molecules in organic chemistry (Piovan, Pasquini, & Andrade, 2011).

Structural Characterization :The structural characteristics of tert-butyl N-trifluoromethylcarbamate have been studied, revealing unique molecular features like unusually short N-CF3 bonds. Such studies are vital for understanding molecular interactions and designing novel compounds (Brauer, Burger, Pawelke, & Wilke, 1988).

Synthesis of Anti-Inflammatory Compounds :Tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives show promising in vivo anti-inflammatory activity. These compounds were synthesized and evaluated using the carrageenan-induced rat paw edema protocol, demonstrating their potential in developing new anti-inflammatory drugs (Bhookya et al., 2017).

Building Blocks in Organic Synthesis :Tert-butyl phenylazocarboxylates, closely related to tert-butyl phenylcarbamates, are versatile in synthetic organic chemistry. They allow for nucleophilic substitutions and radical reactions, forming various functional groups and serving as key intermediates in synthetic pathways (Jasch, Höfling, & Heinrich, 2012).

Thermosensitive Dendrimers Synthesis :Novel thermosensitive benzyl ether dendrimer with oligoethyleneoxy chains, incorporating tert-butyl phenylcarbamate, have been synthesized. These compounds exhibit unique solution properties and thermosensitivity, making them interesting for various applications in materials science (Deng Jin-gen, 2013).

Optical Resolution in Chiral Chromatography :In chiral high-performance liquid chromatography, tert-butyl phenylcarbamate derivatives are used as stationary phases for the optical resolution of racemic drugs. This application is essential in pharmaceuticals for separating enantiomers of chiral compounds (Okamoto, Aburatani, Hatano, & Hatada, 1988).

特性

IUPAC Name |

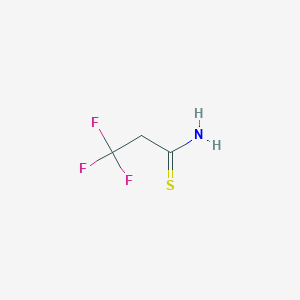

tert-butyl N-[2-(trifluoromethoxy)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYIFHKKXHUGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)